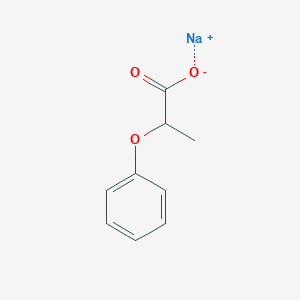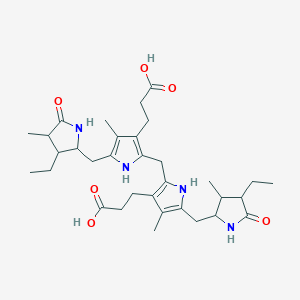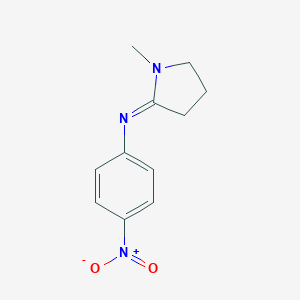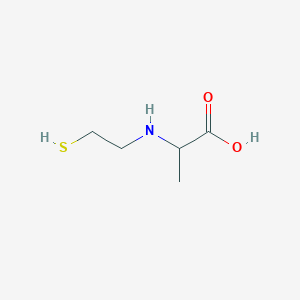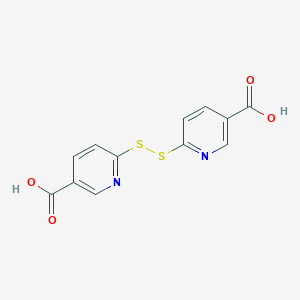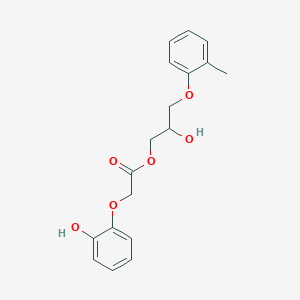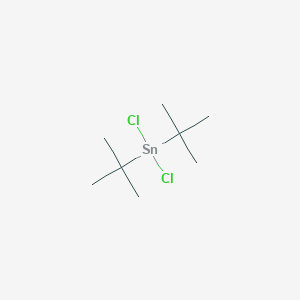
Di-tert-butyldichlorostannane
Vue d'ensemble
Description
Di-tert-butyldichlorostannane (DTBDCS) is a chemical compound composed of a single molecule of tin, two molecules of chlorine, and four molecules of tert-butyl groups. It is a colorless liquid at room temperature and has a boiling point of 140 °C. DTBDCS is commonly used in organic synthesis and is known for its reactivity and stability. It is also used as a catalyst in a variety of chemical reactions.
Applications De Recherche Scientifique
Organic Synthesis
Scientific Field
Organic Chemistry Application Summary: Di-tert-butyldichlorostannane is used in organic synthesis, particularly in the introduction of protecting groups for amines and alcohols. Methods of Application:
- Employed in reactions with carboxylic acids and primary nitroalkanes. Results Summary: The use of Di-tert-butyldichlorostannane leads to high yields of protected amines, facilitating subsequent synthetic steps .
Polymer Chemistry
Scientific Field
Polymer Science Application Summary: It serves as a catalyst in the polymerization processes. Methods of Application:
- Acts in conjunction with other compounds like photoinitiators for polymerization under visible light. Results Summary: Enhances polymerization rates and is applicable in advanced manufacturing techniques like 3D printing .
Medicinal Chemistry
Scientific Field
Pharmaceutical Science Application Summary: Participates in the Mitsunobu reaction, which is pivotal for the functionalization of organic molecules in drug synthesis. Methods of Application:
- Facilitates the synthesis of complex pharmaceuticals. Results Summary: Enables the creation of various medicinal compounds with high stereochemical control, contributing to the development of new drugs .
Materials Science
Scientific Field
Materials Engineering Application Summary: Investigated for its role in the molecular structure of materials. Methods of Application:
- Analyzed using techniques like electron diffraction to understand its molecular structure in the gas phase. Results Summary: Provides insights into the molecular arrangements that can influence the design of new materials .
Environmental Applications
Scientific Field
Environmental Science Application Summary: Studied for its impact on the environment and potential applications in eco-friendly processes. Methods of Application:
- Assessed for its ecological effects and management of its environmental footprint. Results Summary: Research emphasizes the need for careful handling and disposal to prevent environmental contamination .
Analytical Chemistry
Scientific Field
Analytical Chemistry Application Summary: Utilized in the study of complex chemical reactions and mechanisms. Methods of Application:
- Applied in the analysis of reaction mechanisms, such as the alkoxycarbonylation of unsaturated compounds. Results Summary: Contributes to a deeper understanding of catalytic processes and the development of more efficient synthetic routes .
Each of these applications demonstrates the versatility of Di-tert-butyldichlorostannane in scientific research, contributing to advancements in various fields of chemistry. The detailed methods and results highlight its importance as a reagent and catalyst in both fundamental research and practical applications.
Catalysis Research
Scientific Field
Chemistry Application Summary: Di-tert-butyldichlorostannane is explored for its catalytic properties in various chemical reactions. Methods of Application:
- Applied in small quantities to influence reaction pathways and increase yield. Results Summary: The compound has shown effectiveness in enhancing reaction rates and selectivity, leading to more efficient synthesis processes .
Nanotechnology
Scientific Field
Nanoscience Application Summary: It’s involved in the synthesis of nanomaterials and nanostructures. Methods of Application:
- Utilized in the stabilization of nanoparticles during synthesis. Results Summary: Di-tert-butyldichlorostannane aids in controlling the size and shape of nanoparticles, which is crucial for their application in electronics and materials science .
Surface Coating Technology
Scientific Field
Materials Engineering Application Summary: This compound is used in the development of surface coatings with enhanced properties. Methods of Application:
- Used in the creation of thin films with specific optical characteristics. Results Summary: The use of Di-tert-butyldichlorostannane in coatings has resulted in improved durability and performance of the coated materials .
Agricultural Chemistry
Scientific Field
Agrochemistry Application Summary: Investigated for its potential use in the synthesis of agrochemicals. Methods of Application:
- Used to develop new formulations for plant growth regulators. Results Summary: Research indicates that Di-tert-butyldichlorostannane could play a role in creating more effective and environmentally friendly agrochemicals .
Bioconjugation Techniques
Scientific Field
Biochemistry Application Summary: Utilized in bioconjugation to attach biomolecules to various substrates. Methods of Application:
- Used in the labeling of proteins with fluorescent markers. Results Summary: The compound’s reactivity makes it suitable for bioconjugation, allowing for the development of advanced diagnostic tools .
Electronic Materials
Scientific Field
Electronics Application Summary: Plays a role in the production of electronic materials, such as semiconductors. Methods of Application:
Propriétés
IUPAC Name |
ditert-butyl(dichloro)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H9.2ClH.Sn/c2*1-4(2)3;;;/h2*1-3H3;2*1H;/q;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEGCFRJASNUIPX-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Sn](C(C)(C)C)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20173048 | |
| Record name | Di-tert-butyldichlorostannane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20173048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.84 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Di-tert-butyldichlorostannane | |
CAS RN |
19429-30-2 | |
| Record name | Dichlorobis(1,1-dimethylethyl)stannane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19429-30-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Di-tert-butyldichlorostannane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019429302 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Di-tert-butyldichlorostannane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20173048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Di-tert-butyldichlorostannane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.122 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


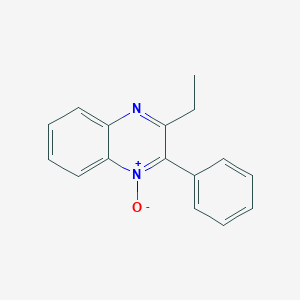
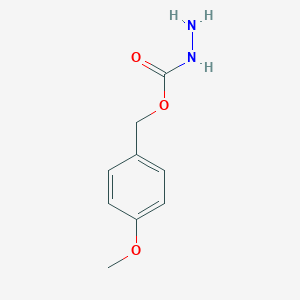
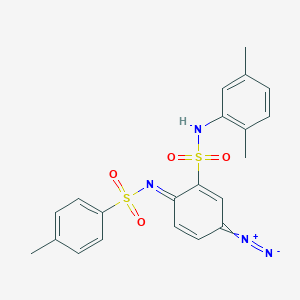
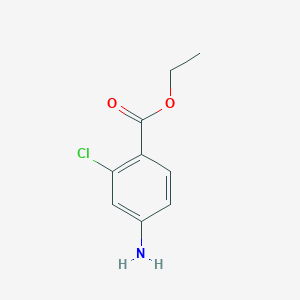
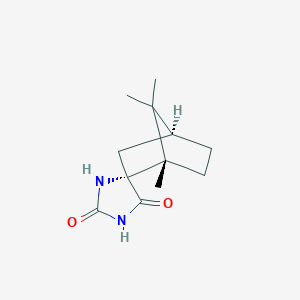
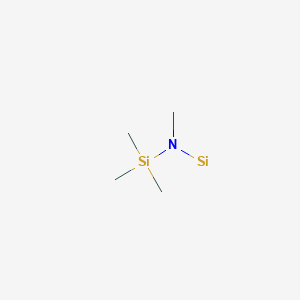
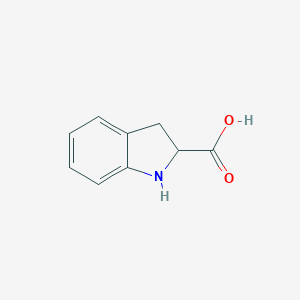
![(8R,9S,13R,14S)-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B103222.png)
